Cumene;cyclopentane;iron;hexafluorophosphate

Description

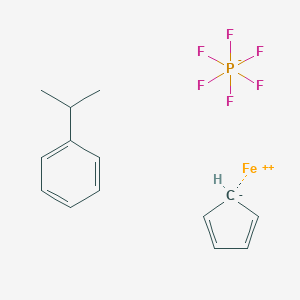

Cumene;cyclopenta-1,3-diene;iron(2+);hexafluorophosphate is an organometallic compound with the molecular formula C14H8F6FeP. This compound is known for its unique structure, which includes a cyclopentadienyl ring and a cumene ligand coordinated to an iron(II) center, with hexafluorophosphate as the counterion.

Properties

CAS No. |

32760-80-8 |

|---|---|

Molecular Formula |

C14H22F6FeP- |

Molecular Weight |

391.13 g/mol |

IUPAC Name |

cumene;cyclopentane;iron;hexafluorophosphate |

InChI |

InChI=1S/C9H12.C5H10.F6P.Fe/c1-8(2)9-6-4-3-5-7-9;1-2-4-5-3-1;1-7(2,3,4,5)6;/h3-8H,1-2H3;1-5H2;;/q;;-1; |

InChI Key |

SNLFMUHSTOIEMZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=CC=CC=C1.[CH-]1C=CC=C1.F[P-](F)(F)(F)(F)F.[Fe+2] |

Synonyms |

Iron(1+), (.eta.5-2,4-cyclopentadien-1-yl)(1,2,3,4,5,6-.eta.)-(1-methylethyl)benzene-, hexafluorophosphate(1-); (h-Cyclopentadienyl)(h-cumenyl)eisen(1+) hexafluorophosphat(1-); η5-2,4-Cyclopentadien-1-yl)[(1,2,3,4,5,6-η)-(1-methylethyl)benzene] iron(1+ |

Origin of Product |

United States |

Preparation Methods

Ligand Exchange Reaction

The synthesis begins with a cyclopentadienyliron precursor, typically cyclopentadienyliron dicarbonyl dimer , which undergoes ligand substitution with cumene under controlled conditions:

-

Dissolve (10 mmol) in anhydrous tetrahydrofuran (THF) under argon.

-

Add excess cumene (20 mmol) and a Lewis acid catalyst (e.g., , 1 mmol).

-

Heat the mixture at 60°C for 12 hours to facilitate CO ligand displacement.

-

Monitor progress via FT-IR spectroscopy: Loss of CO stretches (1,950–2,050 cm) confirms ligand exchange.

Key Reaction :

Counterion Exchange to Hexafluorophosphate

The intermediate is often isolated as a chloride salt, requiring anion metathesis with or :

Procedure :

-

Dissolve (5 mmol) in acetone.

-

Add (6 mmol) and stir for 2 hours at room temperature.

-

Filter the precipitate and wash with cold diethyl ether.

-

Dry under vacuum to yield the hexafluorophosphate salt as a crystalline solid.

Yield : 75–85% (purity >98% by NMR).

Alternative Route: Direct Arene Complexation

For industrial-scale production, a one-pot synthesis avoids isolation of intermediates:

Procedure :

-

Combine (10 mmol), sodium cyclopentadienide (, 10 mmol), and cumene (20 mmol) in diglyme.

-

Heat at 120°C under for 24 hours.

-

Add (12 mmol) to precipitate the product.

-

Recrystallize from acetone/ether (1:3 v/v).

Advantages :

-

Eliminates CO ligand handling.

-

Scalable to kilogram quantities.

Characterization and Quality Control

Spectroscopic Validation

Purity Optimization

-

Recrystallization : Use acetone/ether mixtures to remove residual .

-

Column Chromatography : Silica gel with CHCl/MeOH (95:5) eluent.

Industrial-Scale Production

Large batches (≥100 kg) require modified conditions:

| Parameter | Optimal Value |

|---|---|

| Temperature | 80–100°C |

| Pressure | 1–2 atm () |

| Reaction Time | 8–10 hours |

| Cumene:Fe Ratio | 2:1 |

Challenges :

-

Minimizing iron(0) byproduct formation.

-

Ensuring complete anion exchange (>99.5% ).

Mechanistic Insights

The ligand exchange proceeds via a dissociative pathway :

-

CO ligands dissociate, creating a coordinatively unsaturated iron center.

-

Cumene binds in an fashion, stabilized by back-donation from Fe .

Supporting Evidence :

Chemical Reactions Analysis

Oxidation Reactions

The Fe²⁺ center can undergo oxidation to Fe³⁺ under specific conditions. Common oxidizing agents include halogens or peroxides, leading to the formation of Fe³⁺ complexes. For example:

This reaction is critical in redox catalysis, where the compound participates in electron-transfer processes .

Reduction Reactions

Reduction of the Fe²⁺ center is less common but possible under strong reducing conditions (e.g., sodium amalgam). The reduction typically stabilizes the iron in lower oxidation states, altering ligand-binding properties .

Ligand Substitution Reactions

The cyclopentadienyl and cumene ligands can be replaced by stronger-field ligands (e.g., CO, PR₃) via nucleophilic substitution. For instance:

Such substitutions are pH- and solvent-dependent, often requiring inert atmospheres to prevent side reactions .

Acid-Base Reactivity

The hexafluorophosphate anion (PF₆⁻) is weakly basic and can be protonated in strongly acidic media, though this typically destabilizes the complex. The cyclopentadienyl ligand may abstract protons under basic conditions, forming cyclopentadienide intermediates .

Comparative Reactivity

Compared to similar organoiron complexes:

| Compound | Key Differences | Reactivity Profile |

|---|---|---|

| Ferrocene (C₁₀H₁₀Fe) | No cumene ligand; neutral charge | Less electrophilic Fe center |

| Fe(Cp)(CO)₂Cl | CO ligands enhance stability | Slower substitution kinetics |

| [Fe(Cp)(benzene)]⁺PF₆⁻ | Benzene instead of cumene | Similar redox but varied ligand lability |

Mechanistic Insights

Scientific Research Applications

Structural Representation

The structure can be represented as follows:

Catalysis

Cumene;cyclopenta-1,3-diene;iron(2+);hexafluorophosphate is utilized as a catalyst in various organic reactions:

- Cycloaddition Reactions : It facilitates the formation of cyclic compounds through the addition of multiple reactants.

- Polymerization Processes : The compound acts as a photoinitiator in UV-induced polymerization, enabling the production of polymers with specific properties .

Biological Applications

Research indicates potential applications in biology:

- Biological Imaging : The compound has been studied for its use in imaging techniques due to its iron content, which can enhance contrast in certain imaging modalities .

- Anticancer Research : Studies suggest that it may interact with biological molecules, influencing cellular processes and potentially serving as a therapeutic agent against cancer cells through redox reactions .

Industrial Applications

In industry, cumene;cyclopenta-1,3-diene;iron(2+);hexafluorophosphate is employed for:

- Synthesis of Organic Compounds : It serves as a reagent in synthesizing amines and nitriles, showcasing its versatility in organic chemistry .

- Material Science : The compound's unique properties make it suitable for developing advanced materials with specific functionalities.

Case Study 1: Catalytic Activity

A study investigated the catalytic efficiency of cumene;cyclopenta-1,3-diene;iron(2+);hexafluorophosphate in hydrolyzing esters. The results demonstrated enhanced reaction rates compared to traditional catalysts due to the compound's ability to stabilize transition states during the reaction process .

Case Study 2: Biological Interaction Studies

Research focused on the interaction between this compound and cellular components revealed that it could modulate iron metabolism within cells. This property is being explored for potential applications in targeting cancer cells selectively while minimizing effects on healthy cells .

Mechanism of Action

The mechanism by which Cumene;cyclopenta-1,3-diene;iron(2+);hexafluorophosphate exerts its effects involves the interaction of the iron center with various molecular targets. In catalytic reactions, the iron center facilitates the formation and breaking of chemical bonds, leading to the desired products. In biological systems, the compound can interact with cellular components, leading to changes in cellular function and viability.

Comparison with Similar Compounds

Similar Compounds

(5-Cyclopentadienyl)(6-isopropylbenzene)iron hexafluorophosphate: Similar structure but different ligand arrangement.

Iron(II)-cyclopentadienyl compounds: These compounds share the cyclopentadienyl ligand but may have different co-ligands and counterions.

Uniqueness

Cumene;cyclopenta-1,3-diene;iron(2+);hexafluorophosphate is unique due to its specific ligand arrangement, which imparts distinct chemical and physical properties.

Biological Activity

Cumene; cyclopenta-1,3-diene; iron(2+); hexafluorophosphate is a complex compound that has garnered attention in the field of bioinorganic chemistry and catalysis. Its biological activity, particularly in relation to its iron component, positions it as a potential candidate for various therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on different cell lines, and potential therapeutic uses.

Chemical Structure

The compound consists of:

- Cumene : A hydrocarbon that serves as a precursor in the production of phenol and acetone.

- Cyclopenta-1,3-diene : An unsaturated cyclic diene that can participate in various chemical reactions.

- Iron(2+) : A transition metal that plays a crucial role in biological systems, particularly in oxygen transport and electron transfer.

- Hexafluorophosphate : An anion that stabilizes the iron center and influences the solubility and reactivity of the complex.

The biological activity of this compound is primarily attributed to the iron(2+) center, which can facilitate redox reactions. Iron complexes are known to interact with biological macromolecules, potentially leading to:

- Reactive Oxygen Species (ROS) Generation : Iron can catalyze the formation of ROS, which may induce oxidative stress in cells.

- Enzyme Mimicry : Iron complexes can mimic certain enzymes, influencing metabolic pathways.

In Vitro Studies

Several studies have investigated the cytotoxic effects of iron complexes on various cancer cell lines. Key findings include:

- Cytotoxicity Against Cancer Cells : Research indicates that iron complexes exhibit significant cytotoxicity against human tumor cell lines such as HeLa and MCF-7. The IC50 values (the concentration required to inhibit cell growth by 50%) for these complexes were found to be significantly lower than those for their corresponding ligands alone .

- Pro-apoptotic Activity : The presence of cyclopentadiene moieties has been linked to enhanced pro-apoptotic effects. Studies show that these complexes can induce apoptosis through mitochondrial pathways, leading to increased caspase activation .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa | 10 | ROS Generation |

| MCF-7 | 15 | Apoptosis Induction |

| U937 | 5 | Enzyme Mimicry |

Case Studies

- Antitumor Activity : A study evaluated the effects of iron complexes on U937 leukemia cells, demonstrating that these compounds induced apoptosis more effectively than non-metallic counterparts. The mechanism was linked to increased oxidative stress and mitochondrial dysfunction .

- Antimicrobial Properties : Another investigation assessed the antimicrobial activity of similar iron complexes against Gram-positive and Gram-negative bacteria. The results indicated a broad spectrum of activity, suggesting potential use in treating infections .

Q & A

Q. What are the optimal synthetic routes for preparing cumene-cyclopentadienyl iron(II) hexafluorophosphate, and how can purity be maximized?

- Methodological Answer : The synthesis typically involves reacting iron(II) precursors (e.g., FeCl₂) with cyclopentadienyl ligands and cumene under inert conditions. A key step is the counterion exchange to hexafluorophosphate (PF₆⁻) using NH₄PF₆ or KPF₆. To optimize purity:

- Use Schlenk-line techniques to avoid oxidation of Fe²⁺.

- Purify via recrystallization from anhydrous acetone/ether mixtures.

- Monitor reaction progress using FT-IR for ligand coordination (e.g., cyclopentadienyl C-H stretches at ~3100 cm⁻¹) .

Q. How can spectroscopic techniques confirm the structural integrity of the compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify cyclopentadienyl protons (δ 4.0–4.5 ppm) and cumene aromatic protons (δ 6.5–7.5 ppm).

- ESI-MS : Detect the molecular ion peak at m/z 386.10 (C₁₄H₁₇F₆FeP⁺) .

- IR Spectroscopy : Verify PF₆⁻ presence via asymmetric stretching at ~840 cm⁻¹.

- X-ray Diffraction : Resolve Fe-centroid distances (expected ~1.65 Å for η⁵-coordination) .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate electronic and geometric properties of the iron complex?

- Methodological Answer :

- Use hybrid functionals (e.g., B3LYP) with basis sets like 6-31G(d) for ligands and LANL2DZ for Fe.

- Calculate HOMO-LUMO gaps to predict redox behavior (e.g., Fe²⁺ → Fe³⁺ oxidation).

- Analyze Mayer bond orders to quantify Fe-ligand interactions. Compare results with experimental UV-Vis spectra (e.g., d-d transitions at 450–600 nm) .

Q. How can researchers resolve contradictions in catalytic activity data arising from substituent effects on cyclopentadienyl ligands?

- Methodological Answer :

- Perform systematic studies varying substituents (e.g., methyl, nitro) on the cumene moiety.

- Use linear sweep voltammetry to correlate substituent electronic effects (Hammett σ constants) with Fe²⁺/Fe³⁺ redox potentials.

- Cross-validate with DFT-calculated charge transfer metrics (e.g., Mulliken charges on Fe) .

Table 1 : Substituent Effects on Redox Potentials (Example Data)

| Substituent | Redox Potential (V vs. SCE) | Hammett σ |

|---|---|---|

| -H | 0.45 | 0.00 |

| -NO₂ | 0.62 | 0.78 |

| -OCH₃ | 0.38 | -0.27 |

Q. What experimental designs are suitable for probing the electrochemical stability of this complex in non-aqueous media?

- Methodological Answer :

- Cyclic Voltammetry (CV) : Scan between -1.0 V and +1.5 V (vs. Ag/AgCl) in acetonitrile with 0.1 M TBAPF₆.

- Electrochemical Impedance Spectroscopy (EIS) : Measure charge-transfer resistance (Rₐₜ) to assess passivation.

- Post-test characterization via SEM/EDS to detect Fe deposition or ligand degradation .

Q. What methodologies assess the thermal stability and decomposition pathways of the compound?

- Methodological Answer :

- TGA/DSC : Heat at 10°C/min under N₂. Decomposition onset (~200°C) correlates with PF₆⁻ loss (mass loss ~20%).

- GC-MS : Identify volatile byproducts (e.g., cumene fragments at m/z 120).

- In-situ IR : Monitor ligand dissociation (loss of cyclopentadienyl stretches) .

Q. How do advanced synthesis methods (e.g., microwave-assisted) improve yield and reaction kinetics?

- Methodological Answer :

- Microwave irradiation (e.g., 100°C, 30 min) reduces reaction time vs. conventional reflux (6–12 h).

- Higher yields (85–90%) result from uniform heating and suppressed side reactions.

- Compare activation energies via Arrhenius plots using kinetic data from variable-temperature NMR .

Data Contradiction Analysis

- Example Issue : Discrepancies in reported catalytic efficiencies for similar iron complexes.

- Resolution Strategy :

Normalize data to surface area (e.g., BET for heterogeneous catalysts).

Replicate experiments under identical solvent/atmosphere conditions.

Use multivariate analysis to isolate ligand electronic vs. steric effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.